

# A Comparative Pharmacokinetic Analysis of SHEN26 and GS-441524

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of **SHEN26** and its parent compound, GS-441524, both of which are significant in the landscape of antiviral therapeutics, particularly as inhibitors of viral RNA-dependent RNA polymerase (RdRp). **SHEN26**, also known as ATV014, is an orally administered prodrug designed to enhance the bioavailability of GS-441524.[1][2][3] GS-441524 is the active nucleoside analog that is also the primary circulating metabolite of the intravenously administered antiviral, remdesivir.[2][4] This comparison is based on available preclinical and clinical data to inform research and development efforts.

## **Executive Summary of Pharmacokinetic Profiles**

**SHEN26** is rapidly and extensively converted to its active metabolite, GS-441524, upon oral administration, with the parent prodrug not being detectable in plasma.[5][6] The pharmacokinetic parameters of this active metabolite are therefore central to the efficacy of **SHEN26**. Direct oral administration of GS-441524 has been studied preclinically, revealing variable absorption across different species.[7][8] The primary advantage of **SHEN26** lies in its improved oral bioavailability, overcoming a key limitation of its parent compound.

## **Quantitative Data Comparison**

The following tables summarize the key pharmacokinetic parameters for the active metabolite of **SHEN26** (in humans) and orally administered GS-441524 (in various preclinical species).



Table 1: Pharmacokinetic Parameters of **SHEN26**'s Active Metabolite (GS-441524) in Healthy Human Subjects Following Single Oral Doses of **SHEN26** (Fasting)

| Dose of<br>SHEN26 | Cmax (ng/mL) | AUC0-t<br>(h·ng/mL) | Tmax (h)    | T½ (h)      |
|-------------------|--------------|---------------------|-------------|-------------|
| 50 mg             | 1056         | 8263.18             | 1.24 - 3.98 | 4.80 - 6.95 |
| 200 mg            | -            | -                   | 1.24 - 3.98 | 4.80 - 6.95 |
| 400 mg            | 1123         | 8979.94             | 1.24 - 3.98 | 4.80 - 6.95 |

Data sourced from a Phase I single ascending-dose study.[5][9][10] Cmax and AUC showed dose-proportional increases in the 50-400 mg range.[5][9]

Table 2: Effect of Food on Pharmacokinetics of **SHEN26**'s Active Metabolite in Humans (800 mg **SHEN26** dose)

| Condition     | Cmax (ng/mL) | AUC0-t (h·ng/mL) | Tmax (h)    |
|---------------|--------------|------------------|-------------|
| Fasting       | 1123         | 8979.94          | 1.24 - 3.98 |
| Standard Meal | Increased    | Increased        | Prolonged   |
| High-Fat Meal | Increased    | Increased        | Prolonged   |

A standard or high-fat meal significantly increases the absorption and exposure of the active metabolite of **SHEN26**.[9][11][12]

Table 3: Pharmacokinetic Parameters of GS-441524 Following Intravenous (IV) and Oral (PO) Administration in Preclinical Species



| Species | Route | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | T½ (h) | AUC<br>(ng·h/mL) | Oral<br>Bioavaila<br>bility (%) |
|---------|-------|-----------------|-----------------|--------|------------------|---------------------------------|
| Mouse   | IV    | 5               | -               | -      | -                | 39                              |
| РО      | 10    | 582             | 3.9             | 2540   |                  |                                 |
| Rat     | IV    | 1               | -               | -      | -                | 33                              |
| РО      | 10    | -               | -               | -      |                  |                                 |
| Dog     | IV    | -               | -               | -      | -                | 85                              |
| РО      | -     | -               | -               | -      |                  |                                 |
| Monkey  | IV    | 2               | -               | -      | -                | 8.3                             |
| РО      | 5     | -               | -               | -      |                  |                                 |

Data compiled from preclinical studies.[8][13] Oral bioavailability of GS-441524 shows significant interspecies variability.[7][14]

## **Mechanism of Action and Metabolic Pathway**

Both **SHEN26** and GS-441524 exert their antiviral effect through the same active molecule. **SHEN26**, being a prodrug, is first metabolized to GS-441524. Subsequently, GS-441524 is phosphorylated intracellularly by host cell kinases to its active triphosphate form, GS-443902. [7][15] This active triphosphate analog competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp.[7] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[2]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. GS-441524 Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics of GS-441524 following intravenous remdesivir in six cats and results of therapeutic drug monitoring during treatment of feline infectious peritonitis: 22 cases (2021– 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential
  Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 9. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects. ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Pharmacokinetic Analysis of SHEN26 and GS-441524]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372595#comparative-pharmacokinetics-of-shen26-and-gs-441524]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com